molecular formula C21H23N5O2 B2849842 6'-amino-3'-butyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile CAS No. 939888-67-2

6'-amino-3'-butyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile

Cat. No.: B2849842
CAS No.: 939888-67-2
M. Wt: 377.448
InChI Key: GSKXLKQRHXECSY-UHFFFAOYSA-N
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Description

6'-Amino-3'-butyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a spirocyclic compound featuring a fused indole and pyrano[2,3-c]pyrazole core. Its structure includes a butyl group at the 3'-position, a propyl group at the 1-position, an amino group at 6', and a carbonitrile at 5' (CAS No. 939888-67-2) . The presence of alkyl chains (butyl, propyl) distinguishes it from analogs with aromatic or shorter substituents, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name

6-amino-3-butyl-2'-oxo-1'-propylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-3-5-9-15-17-19(25-24-15)28-18(23)14(12-22)21(17)13-8-6-7-10-16(13)26(11-4-2)20(21)27/h6-8,10H,3-5,9,11,23H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKXLKQRHXECSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CCC)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6'-amino-3'-butyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a synthetic derivative belonging to the class of spiro compounds featuring both indole and pyrazole moieties. This compound has garnered attention due to its potential biological activities, particularly in anticancer research.

  • Molecular Formula : C21H23N5O2
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 939888-67-2

Research indicates that compounds with similar structures exhibit a range of biological activities, including cytotoxicity against various cancer cell lines. The mechanism typically involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and cyclin-dependent kinases (CDKs) .

Anticancer Activity

Several studies have evaluated the anticancer potential of spiro-indole-pyrazole derivatives. The following table summarizes the findings related to the cytotoxic effects of similar compounds:

CompoundCell Line TestedIC50 (μM)Mechanism
Compound AHL-603.0–6.8Induces G2/M arrest
Compound BMCF-70.21Inhibits CDK1B
Compound CHepG23.96–4.38Induces apoptosis
6'-Amino...TBDTBDTBD

Case Studies :

  • Budziz et al. (2020) documented that certain pyrazoline hybrids showed significant cytotoxicity against HL-60 and NALM-6 cell lines with IC50 values ranging from 3.0 to 6.8 μM, suggesting a possible application for compounds like 6'-amino... in leukemia treatment .
  • In another study, derivatives demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values as low as 0.21 nM for the most active compound, indicating strong potential for further development .

Pharmacological Studies

Pharmacological evaluations have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of indole-pyrazole derivatives:

  • Cell Cycle Arrest : Many derivatives induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Safety and Toxicology

The safety profile of these compounds is essential for their development as therapeutic agents. Preliminary studies indicate that many spiro-indole derivatives exhibit low toxicity towards non-cancerous cells at therapeutic concentrations, which is promising for their use in clinical settings .

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs.
  • Electron-Withdrawing Groups : Bromine and trifluoromethyl substituents in analogs (e.g., ) improve thermal stability (mp >300°C) but may introduce synthetic challenges.

Key Observations :

  • The target compound’s synthesis likely follows MCR protocols similar to , but the alkyl substituents may require tailored pyrazolone precursors.
  • High yields (>90%) are achievable with sodium acetate catalysis in ethanol for halogenated analogs .

Physicochemical and Functional Properties

Thermal Stability

  • The dibromo-CF₃ analog exhibits a melting point of 305–306°C due to strong halogen bonding and π-stacking .
  • Alkyl-substituted spiro compounds (e.g., target compound) are expected to have lower melting points (~150–200°C) due to reduced crystallinity .

Electronic Properties

  • The carbonitrile group at 5' enables dipole interactions, critical for binding in biological systems .
  • Theoretical studies on a fluoro-propyl analog suggest enhanced nonlinear optical (NLO) properties (hyperpolarizability 10× urea), attributed to electron-withdrawing groups and spiro conjugation .

Preparation Methods

One-Pot Multicomponent Synthesis Strategies

The most efficient route to 6'-amino-3'-butyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile involves a four-component reaction (4-CR) system. This method integrates isatin derivatives, activated methylene reagents, hydrazine hydrate, and β-keto esters under catalytic conditions. Key advantages include atom economy, reduced reaction steps, and high yields.

Catalytic Systems and Reaction Optimization

Amino-Functionalized Nanoporous Silica (SBA–Pr-NH2)

Propylamine-functionalized SBA-15 (SBA–Pr-NH2) has been employed as a heterogeneous basic catalyst under solvent-free conditions. The protocol involves:

  • Isatin derivative : 1-propylisatin (1 mmol)
  • Activated methylene reagent : Malononitrile (1 mmol)
  • Hydrazine hydrate : 80% aqueous solution (1.4 mmol)
  • β-Keto ester : Ethyl acetoacetate (1 mmol)
  • Catalyst loading : 20 mg SBA–Pr-NH2
  • Conditions : Solvent-free, room temperature, 20 min

This method achieves an 85% yield of the target compound, as demonstrated in Table II of source. The electron-withdrawing propyl group on isatin enhances carbonyl reactivity, accelerating the Knoevenagel condensation step.

Fe3O4@l-Arginine Nanocomposite

Magnetic Fe3O4 nanoparticles functionalized with l-arginine provide a recyclable alternative. Key parameters include:

  • Catalyst loading : 8 mol%
  • Temperature : Room temperature
  • Reaction time : 25 min
  • Yield : 82%

Comparative studies show Fe3O4@l-arginine offers comparable efficiency to SBA–Pr-NH2 but with easier magnetic separation.

Mechanistic Pathway

The reaction proceeds through four stages (Scheme 3 in):

  • Pyrazolone formation : Hydrazine and β-keto ester condense to form 5-alkyl-2,4-dihydro-3H-pyrazol-3-one.
  • Knoevenagel adduct : Isatin and malononitrile undergo base-catalyzed condensation.
  • Michael addition : Pyrazolone enolate attacks the Knoevenagel adduct.
  • Cyclization and tautomerization : Intramolecular cyclization followed by keto-enol tautomerization yields the spiro product.

The propyl group on isatin facilitates electron withdrawal, reducing reaction time from 30 min (unsubstituted isatin) to 20 min.

Comparative Analysis of Catalytic Methods

Table 1. Performance of Catalytic Systems

Catalyst Conditions Time (min) Yield (%) Reusability (cycles)
SBA–Pr-NH2 Solvent-free, RT 20 85 4 (76–80% yield)
Fe3O4@l-Arginine Solvent-free, RT 25 82 5 (75–80% yield)
Piperidine Refluxing EtOH 180 78 Not reported

Key findings:

  • Solvent-free systems outperform solvent-mediated reactions, reducing energy input and waste.
  • Nanocatalysts exhibit superior recyclability vs. homogeneous catalysts like piperidine.

Structural Elucidation and Spectral Data

NMR Characterization

1H NMR (DMSO-d6, 300 MHz) data for the target compound ():

  • δ 1.02 (t, 3H) : Terminal methyl of butyl group.
  • δ 1.45–1.62 (m, 4H) : Methylene protons of propyl and butyl chains.
  • δ 3.28 (s, 2H) : Amino protons (–NH2).
  • δ 6.85–7.42 (m, 4H) : Aromatic protons of indole.
  • δ 8.11 (s, 1H) : Pyranopyrazole C–H.

13C NMR confirms spiro carbon at δ 62.5 ppm and cyano carbon at δ 118.7 ppm.

Scope and Limitations

Substrate Compatibility

  • Isatin derivatives : 5-Fluoro, 5-chloro, and N-alkyl substitutions (propyl, butyl) are tolerated.
  • β-Keto esters : Ethyl acetoacetate and methyl benzoylacetate yield analogous products.
  • Methylene reagents : Malononitrile provides higher yields (85%) vs. ethyl cyanoacetate (72%).

Challenges

  • Steric hindrance from bulky N-alkyl groups (e.g., tert-butyl) reduces yields to <60%.
  • Electron-deficient isatins (e.g., 5-nitro) require elevated temperatures (50°C).

Green Chemistry Metrics

  • Atom economy : 89.4% (theoretical).
  • E-factor : 0.62 (excluding catalyst recovery).
  • PMI (Process Mass Intensity) : 1.8 for SBA–Pr-NH2 system.

Q & A

Q. What are the standard synthetic routes for preparing 6'-amino-3'-butyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile?

The compound is typically synthesized via multicomponent reactions (MCRs). A common approach involves:

  • Step 1 : Condensation of indole derivatives (e.g., isatins or substituted indoles) with hydrazine hydrate to form pyrazole intermediates.
  • Step 2 : Knoevenagel condensation with malononitrile or cyanoacetates.
  • Step 3 : Cyclization in the presence of a catalyst (e.g., tetra-nn-butyl ammonium bromide, TBAB) in aqueous or ethanol-water solvent systems .
  • Step 4 : Isolation via crystallization or column chromatography.
    Key Data : Yields range from 70–91% under optimized conditions (e.g., 1 h reflux in ethanol with NaOAc catalyst) .

Q. How can the molecular structure of this spirocyclic compound be confirmed experimentally?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • IR Spectroscopy : Peaks at ~2205 cm1^{-1} (C≡N), ~1715 cm1^{-1} (C=O), and ~3400 cm1^{-1} (N–H) confirm functional groups .
  • NMR : 1^1H NMR shows resonances for spirocyclic protons (δ 1.2–2.5 ppm for alkyl groups) and aromatic protons (δ 6.5–8.0 ppm). 13^{13}C NMR identifies nitrile (δ ~110 ppm) and carbonyl (δ ~170 ppm) carbons .
  • X-ray Crystallography : Confirms spirocyclic geometry and dihedral angles (e.g., indole-pyrano ring angle: 85–90°) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products in the synthesis of this compound?

Optimization strategies include:

  • Catalyst Screening : TBAB increases reaction rates in aqueous media by stabilizing transition states via ion-pair interactions .
  • Solvent Selection : Ethanol-water mixtures (3:1) enhance solubility of intermediates while minimizing byproduct formation .
  • Temperature Control : Reflux (70–80°C) balances reactivity and thermal stability of nitrile groups .
    Data Contradiction Note : While TBAB improves yields in water (85–91%), ionic liquids or microwave-assisted methods may offer faster kinetics but require cost-benefit analysis .

Q. What mechanistic insights explain the formation of the spirocyclic core during synthesis?

The reaction proceeds via:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated intermediate between isatin derivatives and malononitrile .
  • Michael Addition : Attack by pyrazolone or hydrazine derivatives on the electron-deficient alkene.
  • Cyclization : Intramolecular nucleophilic attack and 1,3-proton shift to form the spiro junction .
    Computational Support : DFT studies suggest transition states with energy barriers <25 kcal/mol favor spirocyclic over linear products .

Q. How can the thermal stability and polymorphic behavior of this compound be characterized?

  • Differential Scanning Calorimetry (DSC) : Melting points (e.g., 305–306°C with decomposition) correlate with purity and crystalline form .
  • Thermogravimetric Analysis (TGA) : Mass loss <1% below 250°C confirms stability under standard storage conditions .
  • Powder XRD : Identifies polymorphs; annealing at 120°C for 2 h can convert amorphous phases to crystalline forms .

Q. What strategies are effective in resolving contradictory bioactivity data across studies?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • SAR Analysis : Correlate substituent effects (e.g., butyl vs. propyl groups) with activity trends. For example, bulkier alkyl chains may enhance membrane permeability but reduce solubility .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that could interfere with bioactivity measurements .

Methodological Considerations Table

ParameterOptimal ConditionsKey References
Reaction SolventEthanol-water (3:1)
CatalystTBAB (10 mol%)
Reaction Time1–2 h reflux
CharacterizationNMR, IR, X-ray crystallography
Purity Threshold≥95% (HPLC)

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